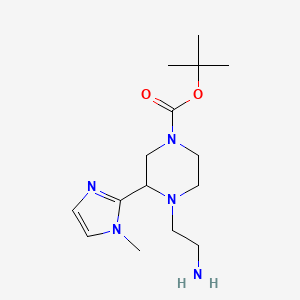

tert-butyl4-(2-aminoethyl)-3-(1-methyl-1H-imidazol-2-yl)piperazine-1-carboxylate

Description

The compound tert-butyl4-(2-aminoethyl)-3-(1-methyl-1H-imidazol-2-yl)piperazine-1-carboxylate is a piperazine derivative characterized by a tert-butyloxycarbonyl (Boc) protecting group, a 2-aminoethyl side chain, and a 1-methylimidazole substituent at the 3-position of the piperazine ring. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in drug design, offering tunable pharmacokinetic properties and diverse biological activities .

The Boc group enhances synthetic stability during multi-step reactions, while the aminoethyl moiety may improve solubility and enable further functionalization. This compound has been synthesized as an intermediate in the development of bioactive molecules, including kinase inhibitors and antimicrobial agents .

Properties

IUPAC Name |

tert-butyl 4-(2-aminoethyl)-3-(1-methylimidazol-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27N5O2/c1-15(2,3)22-14(21)20-10-9-19(7-5-16)12(11-20)13-17-6-8-18(13)4/h6,8,12H,5,7,9-11,16H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHXMWVLYFODZNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(C1)C2=NC=CN2C)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl4-(2-aminoethyl)-3-(1-methyl-1H-imidazol-2-yl)piperazine-1-carboxylate typically involves multiple steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving ethylenediamine and a suitable dihalide.

Introduction of the Methylimidazole Moiety: The methylimidazole group can be introduced via a nucleophilic substitution reaction using 1-methylimidazole and an appropriate leaving group on the piperazine ring.

Attachment of the Aminoethyl Group: The aminoethyl group can be attached through a reductive amination reaction involving an aldehyde or ketone precursor.

Protection of the Carboxyl Group: The carboxyl group is protected using tert-butyl chloroformate to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of imines or oximes.

Reduction: Reduction reactions can target the imidazole ring or the piperazine ring, potentially leading to hydrogenation products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminoethyl group may yield imines, while reduction of the imidazole ring could produce a fully saturated piperazine derivative.

Scientific Research Applications

tert-butyl4-(2-aminoethyl)-3-(1-methyl-1H-imidazol-2-yl)piperazine-1-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and psychiatric disorders.

Biological Studies: The compound can be used to study the interactions of piperazine derivatives with biological targets such as receptors and enzymes.

Industrial Applications: It may serve as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl4-(2-aminoethyl)-3-(1-methyl-1H-imidazol-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The aminoethyl group can mimic the structure of natural ligands, allowing the compound to bind to these targets and modulate their activity. The imidazole ring may also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs and their substituents:

Key Structural and Functional Differences

Heterocyclic Substituents :

- The target compound's 1-methylimidazole group at position 3 provides a planar aromatic system with nitrogen atoms capable of hydrogen bonding and π-π stacking. This contrasts with LQFM104 (pyrazole) and compound 6d (isoxazole), which exhibit different electronic profiles and steric demands .

- The diazirine group in compound 9 () enables covalent binding studies, a feature absent in the target compound .

Aminoethyl Side Chain: The 2-aminoethyl group at position 4 enhances water solubility and serves as a handle for further derivatization (e.g., coupling with carboxylic acids or sulfonamides). This differs from analogs like LQFM104, which uses a hydrophobic pyrazole-methyl group .

Boc Protection :

- While all listed compounds retain the Boc group for synthetic convenience, its removal in downstream steps can expose a free piperazine amine, enabling interaction with biological targets such as ATP-binding pockets or neurotransmitter receptors .

Biological Activity

Tert-butyl 4-(2-aminoethyl)-3-(1-methyl-1H-imidazol-2-yl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its structural characteristics, biological properties, and relevant research findings, including case studies and data tables.

Structural Characteristics

The molecular formula of tert-butyl 4-(2-aminoethyl)-3-(1-methyl-1H-imidazol-2-yl)piperazine-1-carboxylate is . Its structure includes a piperazine ring, an imidazole moiety, and a tert-butyl group, which contribute to its pharmacological properties.

Structural Formula

- Molecular Formula:

- SMILES Notation: CC(C)(C)OC(=O)N1CCNC(C1)C2=NC=CN2C

Biological Activity

This compound has been studied for various biological activities, particularly its interactions with neurotransmitter receptors and its potential as an anticancer agent.

Research indicates that the compound may act as an antagonist at specific histamine receptors, particularly the H4 receptor. This interaction is significant in the modulation of immune responses and may have implications in treating conditions like tinnitus and allergic reactions .

Anticancer Activity

A study evaluated the cytotoxic effects of various piperazine derivatives, including tert-butyl 4-(2-aminoethyl)-3-(1-methyl-1H-imidazol-2-yl)piperazine-1-carboxylate, against different cancer cell lines. The compound exhibited promising results against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values indicating significant antiproliferative activity.

| Cell Line | IC50 Value (µM) | Reference Compound |

|---|---|---|

| MCF-7 | 15.63 | Tamoxifen (10.38) |

| A549 | 12.45 | Doxorubicin (5.00) |

Neurotransmitter Receptor Interactions

The compound's affinity for neurotransmitter receptors was assessed through binding assays. It showed moderate affinity for serotonin and dopamine receptors, suggesting potential applications in neurological disorders.

Summary of Biological Activities

Q & A

Q. Optimization Insights :

- Method A (THF/HCl): Achieves 79% yield via mild deprotection but requires careful pH control to avoid side reactions .

- Method B (Acetic Acid/EtOAc): Lower yield (60%) due to competing hydrolysis but offers faster reaction times .

Which analytical techniques are critical for characterizing this compound, and how should spectral discrepancies be resolved?

Basic Research Question

- 1H/13C NMR : Key signals include tert-butyl (δ ~1.4 ppm in 1H; ~28 ppm in 13C), imidazole protons (δ 6.8–7.2 ppm), and piperazine carbons (δ 45–55 ppm). Overlapping peaks for CH₂ groups may require 2D NMR (COSY, HSQC) .

- Mass Spectrometry (ESI) : Look for [M+H]+ peaks (e.g., m/z 270–350 range) and fragmentation patterns to confirm backbone integrity .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve stereochemical ambiguities in crystalline derivatives .

Data Contradictions : Discrepancies in imidazole proton integration (e.g., splitting due to tautomerism) can be addressed via variable-temperature NMR or computational modeling .

What safety protocols are essential when handling this compound in the lab?

Basic Research Question

- Acute Toxicity : Classified as Category 4 (H302: harmful if swallowed). Use gloves (nitrile), goggles, and fume hoods .

- Decomposition Risks : Avoid strong acids/bases to prevent release of toxic gases (e.g., NOₓ, CO). Store in amber glass under inert atmosphere .

- Spill Management : Neutralize with sand or vermiculite; avoid water to limit dispersion .

How can regioselectivity challenges during imidazole coupling be addressed?

Advanced Research Question

Regioselectivity in imidazole functionalization is influenced by:

- Catalyst Choice : Palladium catalysts (e.g., Pd(PPh₃)₄) favor C-2 substitution in Suzuki-Miyaura couplings .

- Protection Strategies : Boc groups on piperazine direct electrophilic substitution to the 3-position, minimizing byproducts .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at the desired site .

What structural features drive its pharmacological activity, and how are SAR studies designed?

Advanced Research Question

- Key Moieties : The imidazole ring (hydrogen bonding), piperazine (conformational flexibility), and aminoethyl sidechain (cationic interactions) contribute to receptor binding .

- SAR Workflow :

How can computational models predict its interaction with biological targets?

Advanced Research Question

- Molecular Dynamics (MD) : Simulate binding stability in lipid membranes (GROMACS) .

- Docking : Use crystal structures (PDB) of homologous proteins (e.g., 5-HT₃ receptors) to map binding pockets .

- QSAR : Correlate logP values (e.g., 2.1–3.5) with permeability data (Caco-2 assays) .

How are synthetic impurities identified and mitigated during scale-up?

Advanced Research Question

- HPLC-MS : Monitor for common byproducts (e.g., de-Boc derivatives, m/z +18) .

- Purification : Silica gel chromatography (EtOAc/MeOH gradients) removes polar impurities; recrystallization in hexane/EtOAc improves purity >95% .

What strategies enable selective derivatization of the aminoethyl sidechain?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.